1-(4-fluorobenzo[d]thiazol-2-yl)-N-methoxyazetidine-3-carboxamide
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Overview
Description
1-(4-fluorobenzo[d]thiazol-2-yl)-N-methoxyazetidine-3-carboxamide is a useful research compound. Its molecular formula is C12H12FN3O2S and its molecular weight is 281.31. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity of Novel Compounds
Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines
Research focused on the synthesis of various novel compounds derived from visnaginone and khellinone, leading to the creation of molecules with significant anti-inflammatory and analgesic activities. These compounds were tested as COX-1/COX-2 inhibitors, showcasing the potential for new therapeutic agents derived from complex chemical syntheses (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Microwave-assisted Synthesis of Hybrid Molecules
This study outlines the microwave-assisted synthesis of molecules containing penicillanic or cephalosporanic acid moieties, exploring their biological activities. The molecules demonstrated antimicrobial, antilipase, and antiurease activities, underscoring the importance of synthetic chemistry in developing new drugs (Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas, 2013).
Development of Fluorine-18-labeled Antagonists
A study on the synthesis of fluorinated derivatives of WAY 100635 for potential use in imaging serotonin receptors. The research highlights the process of radiolabeling compounds with fluorine-18 and their evaluation in rats, providing a basis for developing diagnostic tools in neuroscience (L. Lang, E. Jagoda, B. Schmall, B. Vuong, H. R. Adams, D. Nelson, R. Carson, W. Eckelman, 1999).
Antimicrobial and Antitumor Activities
Synthesis of Eperezolid-like Molecules
This research focused on synthesizing molecules resembling eperezolid and evaluating their antimicrobial activities, particularly against Mycobacterium smegmatis. Such studies are crucial for developing new antibiotics in the fight against resistant bacteria (Meltem Yolal, Serap Başoğlu, H. Bektaş, S. Demirci, S. Alpay‐Karaoglu, A. Demirbaş, 2012).
Antimicrobial Activity of Thiazolidine-2,4-diones
Novel thiazolidine-2,4-dione derivatives were synthesized and showed varying degrees of antibacterial and antifungal activities, demonstrating the potential for these compounds in developing new antimicrobial agents (Rakia Abd Alhameed, Z. Almarhoon, Sarah I. Bukhari, A. El‐Faham, B. G. de la Torre, F. Albericio, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2S/c1-18-15-11(17)7-5-16(6-7)12-14-10-8(13)3-2-4-9(10)19-12/h2-4,7H,5-6H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGRFPFCWVXYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1CN(C1)C2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.